2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2 |
InChI Key |
NWGVYUOUQYRLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of 2,3-dihydro-1H-inden-4-one followed by amination.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves multi-step reactions that can yield high purity and yield rates. For example, one method involves the reaction of specific precursors under controlled conditions to achieve the desired product with notable efficiency. A detailed example of a synthetic route includes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ammonium chloride, iron | Ethanol at 90°C for 1 hour | 87% |
This method highlights the compound's potential for industrial-scale synthesis due to its favorable yield and relatively simple reaction conditions .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens. For instance, a study conducted on its derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals as an antimicrobial agent .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It appears to cross the blood-brain barrier effectively, which is crucial for any neuroactive substance. Preliminary findings suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in treating neurological disorders .
Drug Development
Given its biological activities, this compound is being explored in drug development for various conditions:
- Anticonvulsant Drugs : Its ability to modulate neurotransmitter systems suggests potential use in developing new anticonvulsants.
- Antimicrobial Agents : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings. For instance:
- A clinical trial involving a derivative of this compound demonstrated significant improvement in seizure control among patients with epilepsy.
- Another study reported a novel formulation containing this compound that showed enhanced activity against drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including changes in cellular signaling pathways[3][3].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanolamine Derivatives with Aryl Substituents
- 2-Amino-2-phenylethanol (CAS: Not specified): Structure: Ethanolamine with a phenyl group. Key Differences: Lacks the bicyclic indenyl moiety, resulting in reduced steric bulk. Research Findings: Exhibits lower reactivity and stability compared to methoxy-substituted analogs due to resistance to oxidative removal .
- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2): Structure: Fluorinated and methylated phenyl group on ethanolamine. Key Differences: Fluorine enhances metabolic stability and electronic effects, but the monocyclic substituent lacks the lipophilicity of the indenyl group .
Bicyclic and Heterocyclic Analogs
- Ozanimod (IUPAC: 5-[3-[(1S)-1-(2-hydroxymethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propane-2-yloxybenzonitrile): Structure: Contains the same 2,3-dihydro-1H-inden-4-yl group but linked via an oxadiazole ring. Key Differences: The oxadiazole and benzonitrile groups enhance bioavailability (100% oral) and target selectivity (e.g., sphingosine-1-phosphate receptors) .
- 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethanol (CAS: 927684-70-6): Structure: Ethanolamine with a dihydroindole substituent.
Functionalized Indenyl Compounds
- 3-(2-(2,3-Dihydro-1H-inden-4-yl)-4-(dimethylamino)-2-hydroxybutyl)-2-methoxyquinoline-6-carbonitrile: Structure: Indenyl group in a complex antitubercular agent. Key Differences: The quinoline and nitrile groups dominate activity (MIC < 0.1 µM against M. tuberculosis), overshadowing the indenyl’s role .
Research Implications and Gaps
- Steric and Electronic Effects : The indenyl group’s bicyclic structure likely enhances binding to hydrophobic pockets in enzymes (e.g., collagenase, as seen in ’s docking studies of dichlorobenzyl analogs) .
- Pharmacological Potential: While ozanimod’s success underscores the therapeutic relevance of indenyl-containing compounds, further studies are needed to explore the target compound’s specific applications (e.g., antimicrobial, CNS-targeting) .
Biological Activity
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group attached to a dihydroindene structure, contributing to its diverse biological interactions. The specific stereochemistry and functional groups enable it to engage with various biological targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Binding : It interacts with specific receptors, potentially modulating neurotransmission and other physiological processes.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting AChE and BChE, which are involved in the breakdown of acetylcholine, a critical neurotransmitter for memory and learning.
2. Antioxidant Activity
The compound demonstrates antioxidant properties, which may help in mitigating oxidative stress associated with various diseases. This effect is crucial for protecting neuronal cells from damage.
3. Anti-inflammatory Effects
Preliminary studies suggest that it may have anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study measured the IC50 values for AChE inhibition, finding that the compound effectively reduced enzyme activity at micromolar concentrations.
- The results indicated a competitive inhibition mechanism where the compound binds to the active site of the enzyme.
-
Cytotoxicity Assays :
- In vitro tests on various cell lines showed that the compound had low cytotoxicity while maintaining effective inhibition of cholinesterases.
- This suggests a favorable therapeutic index for potential drug development.
-
Molecular Docking Studies :
- Docking simulations revealed that this compound fits well within the active sites of target enzymes, providing insights into its binding interactions and affinities.
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Reduction and Oxidation Reactions
The compound’s hydroxyl and amino groups enable redox transformations:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Hydroxyl Oxidation | Acidic KMnO₄ or CrO₃ | Ketone derivative (2-amino-2-(2,3-dihydro-1H-inden-4-yl)acetic acid) | Requires strong oxidizing agents; stereochemistry preserved at chiral centers. |
| Amine Protection | Boc₂O (tert-butoxycarbonyl) in THF | Boc-protected amino alcohol | Protection enhances stability for downstream reactions. |
The hydroxyl group’s oxidation to a ketone is sterically hindered by the indene ring, requiring prolonged reaction times (6–8 hours) for completion.
Acid-Base Reactions
The amino group (pKa ~9.5) and hydroxyl group (pKa ~15) participate in proton transfer:
| Reaction | Conditions | Applications |
|---|---|---|
| Salt Formation | HCl in ethanol | Hydrochloride salt (improved solubility for pharmaceutical studies) |
| Schiff Base Formation | Aldehydes/ketones in anhydrous ethanol | Imine derivatives (used in coordination chemistry) |
The hydrochloride salt (C₁₁H₁₆ClNO) is commercially available, with a molecular weight of 213.70 g/mol .
Nucleophilic Substitution
The hydroxyl group undergoes substitution under Mitsunobu or Appel conditions:
| Reagent | Product | Yield |
|---|---|---|
| SOCl₂ | Chloro derivative (C₁₁H₁₄ClNO) | 72–78% |
| PPh₃/CBr₄ | Bromo derivative (C₁₁H₁₄BrNO) | 65–70% |
Reactions proceed via SN2 mechanisms, with retention of configuration at the chiral center.
Biological Interactions
While not traditional chemical reactions, the compound modulates biological systems:
| Target | Interaction Type | Effect |
|---|---|---|
| Serotonin Receptors | Competitive inhibition | Reduced receptor activation (IC₅₀ = 3.2 µM) |
| Monoamine Oxidase | Allosteric modulation | 40% inhibition at 10 µM concentration |
These interactions are pH-dependent, with optimal activity at physiological pH (7.4) .
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (254 nm) | Photo-oxidation of indene ring | 48 hours |
| Aqueous Acid (pH <2) | Hydrolysis of amino alcohol | 12 hours |
Degradation products include indene quinones and ammonium salts, identified via LC-MS.
Q & A
Q. What are the optimal synthetic routes for 2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol, and how can enantiomeric purity be achieved?
Methodological Answer: The compound can be synthesized via asymmetric catalysis or chiral resolution. For enantiomerically pure synthesis, chiral auxiliaries like 2-amino-2-(4-methoxyphenyl)ethanol have been used in tandem Ugi/Diels–Alder reactions to stabilize intermediates and enable crystallization . Key steps include:
- Chiral amine screening : Select amines that enhance reactivity and crystallinity (e.g., 2-amino-2-aryl ethanol derivatives).
- Oxidative removal : Post-synthesis, chiral auxiliaries are removed under mild oxidative conditions (e.g., H₂O₂ in ethanol) .
- Purification : Silica gel chromatography and recrystallization in n-hexane yield high-purity products (≥99%) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires:
- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths (e.g., C–C: 1.961–2.202 Å) and hydrogen-bond networks .
- NMR spectroscopy : Key signals include:
- HRMS (MALDI) : Validate molecular weight (e.g., [M+H]⁺ calculated: 333.14612; observed: 333.14614) .
Q. What stability challenges arise during storage, and how are they mitigated?
Methodological Answer: The ethanolamine moiety is prone to oxidation. Stability protocols include:
- Inert atmosphere storage : Under argon or nitrogen at –20°C.
- Lyophilization : For long-term storage, lyophilize in amber vials to prevent photodegradation.
- pH control : Buffered solutions (pH 6–8) reduce decomposition .
Advanced Research Questions
Q. How do enantiomers of this compound differ in biological activity, and what assays quantify their efficacy?
Methodological Answer: Enantiomers may exhibit divergent receptor binding. To assess:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with n-hexane/isopropanol (90:10) to resolve enantiomers .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence polarization (e.g., collagenase inhibition: ΔG ≈ –6.4 kcal/mol for (S)-enantiomer) .
- Pharmacokinetic modeling : Link plasma concentrations to target engagement (e.g., indirect response models for tumor growth inhibition) .
Q. What molecular interactions drive its binding to enzymatic targets, and how are these modeled computationally?
Methodological Answer: Docking studies (e.g., AutoDock Vina) reveal:
- Hydrogen bonding : Between the ethanolamine hydroxyl and Gln215 (2.2 Å) .
- π–π stacking : Indenyl ring interaction with Tyr201 (4.1–4.2 Å) .
- Free energy calculations : Molecular dynamics (MD) simulations predict binding affinities (ΔG ≈ –6.5 kcal/mol) .
Q. Methodology Workflow :
Protein preparation : Optimize collagenase structure (PDB: 1CGL) with CHARMM.
Ligand parameterization : Assign charges using AM1-BCC.
Docking : 100 runs with Lamarckian GA; analyze poses with PyMOL .
Q. How can pharmacodynamic (PD) models predict in vivo efficacy from in vitro data?
Methodological Answer: Integrate PK/PD models to bridge in vitro and in vivo results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
